Cas no 25639-41-2 (Phenol,methylidynetris-)

Phenol,methylidynetris- structure
Phenol,methylidynetris- structure
Product Name:Phenol,methylidynetris-
CAS No:25639-41-2
MF:C19H16O3
MW:292.328545570374
CID:267886
PubChem ID:69047
Update Time:2025-04-19

Phenol,methylidynetris- Chemical and Physical Properties

Names and Identifiers

    • Phenol,methylidynetris-
    • 2,2',2''-Methanetriyltriphenol
    • phenol, 2,2',2''-methylidynetris-
    • FT-0632503
    • Tris(p-hydroxyphenyl)methane
    • NCIOpen2_003871
    • EINECS 210-040-2
    • Phenol, 4,4',4''-methylidynetris-
    • 25639-41-2
    • CS-0138509
    • W-105259
    • AS-10636
    • WFCQTAXSWSWIHS-UHFFFAOYSA-N
    • 4,4,4-Methylidynetriphenol
    • 4,4',4''-Trihydroxytriphenylmethane
    • A832702
    • Leucoaurin
    • BCP03780
    • Trioxytriphenylmethan
    • 4,4',4'-trihydroxytriphenylmethane
    • NCI60_041668
    • Tris(4-hydroxyphenyl)methane
    • NSC-75955
    • 4,4 inverted exclamation mark ,4 inverted exclamation mark inverted exclamation mark -Methanetriyltriphenol
    • T1484
    • 1-CYCLOPROPYL-6-FLUORO-1,4- DIHYDRO-8-METHOXY-7-(3-METHYLAMINOPIPERIDIN-1-YL)-4-OXOQUINOLINE-3-CARBOXYLIC ACID
    • SY055078
    • 4,4',4''-methanetriyltriphenol
    • Phenol, 4,4',4''-methylidynetri-
    • AKOS015856457
    • Leucoaurine
    • NS00043564
    • Leucaurin
    • NSC 75955
    • 603-44-1
    • Phenol, methylidynetris-
    • MFCD00191589
    • 4-[bis(4-hydroxyphenyl)methyl]phenol
    • 4,4',4''-methylidynetriphenol
    • PD055262
    • SCHEMBL40254
    • 4,4',4''-Methylidynetrisphenol
    • 4,4,4-Trihydroxytriphenylmethane
    • DTXSID50897129
    • Phenol, methylidyne(tris-
    • CHEMBL1939843
    • NSC75955
    • Inchi: 1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
    • InChI Key: WFCQTAXSWSWIHS-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(C1C=CC(=CC=1)O)C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 292.10998
  • Monoisotopic Mass: 292.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 60.7A^2

Experimental Properties

  • Density: 1.282
  • Melting Point: 247 °C
  • Boiling Point: 503.8°C at 760 mmHg
  • Flash Point: 239.6°C
  • Refractive Index: 1.674
  • PSA: 60.69
  • LogP: 3.98360
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